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Compound of Interest

Compound Name: Probarbital

Cat. No.: B1219439

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and
purification of Probarbital, also known as 5-ethyl-5-isopropylbarbituric acid. The document
details the synthetic pathway, experimental protocols, and purification methods, supported by
guantitative data and analytical characterization. This guide is intended to serve as a valuable
resource for researchers and professionals engaged in the fields of medicinal chemistry,
pharmacology, and drug development.

Introduction

Probarbital is a barbiturate derivative that exhibits sedative, hypnotic, and anticonvulsant
properties.[1] Like other barbiturates, its synthesis is centered around the formation of the core
barbituric acid ring structure through the condensation of a disubstituted malonic ester with
urea.[2] This guide will elucidate the multi-step synthesis of Probarbital, commencing with the
preparation of the key intermediate, diethyl ethylisopropylmalonate, followed by its cyclization
with urea and subsequent purification of the final product.

Core Synthesis Pathway

The synthesis of Probarbital (111) is typically achieved through a two-step process. The first
step involves the alkylation of a malonic ester to introduce the ethyl and isopropyl groups,
yielding diethyl ethylisopropylmalonate (ll). The second step is the condensation of this
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disubstituted malonic ester with urea in the presence of a strong base to form the barbiturate
ring of Probarbital.

General Synthesis Scheme:

Data Presentation

hvsicochemical ies of Probarhbital

Property Value Reference

5-ethyl-5-propan-2-yl-1,3-
IUPAC Name o ] [3]
diazinane-2,4,6-trione

CAS Number 76-76-6 [4]
Molecular Formula CoH14N203 [4]
Molecular Weight 198.22 g/mol [5]

Summary of Reaction Conditions and Yields (Analogous
Syntheses)

While specific yield data for each step of Probarbital synthesis is not readily available in the
cited literature, the following table presents typical conditions and yields for analogous
barbiturate syntheses, which can be considered indicative for the synthesis of Probarbital.
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Experimental Protocols

The following protocols are based on established procedures for the synthesis of barbiturates
and their precursors.[7][8][9]

Synthesis of Diethyl Ethylisopropylmalonate (ll)

This protocol is a two-step alkylation of diethyl malonate.
Step 1: Synthesis of Diethyl Isopropylmalonate

o Materials: Diethyl malonate, Sodium ethoxide, 2-Bromopropane, Diethyl ether, Saturated
ammonium chloride solution, Magnesium sulfate.

e Procedure:

o To a stirred solution of 21 wt. % sodium ethoxide in ethanol, add diethyl malonate. A white
precipitate may form.

o Heat the mixture to reflux. The precipitate should dissolve.

o Add 2-bromopropane dropwise over 30-45 minutes.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b14683945
http://www.orgsyn.org/demo.aspx?prep=CV2P0060
http://www.orgsyn.org/demo.aspx?prep=CV2P0060
https://www.benchchem.com/pdf/Technical_Support_Center_Synthesis_of_Barbiturates_from_Malonic_Esters.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Barbiturate_Analogs_from_Substituted_Malonic_Esters.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Continue refluxing for over 10 hours.
o After cooling to room temperature, remove the solvent in vacuo.

o Dissolve the residue in diethyl ether and wash with a saturated ammonium chloride
solution.

o Dry the organic layer with magnesium sulfate, filter, and evaporate the solvent to yield
diethyl isopropylmalonate.

Step 2: Ethylation of Diethyl Isopropylmalonate

o Materials: Diethyl isopropylmalonate, Sodium ethoxide, Ethyl bromide (or ethyl iodide),
Diethyl ether, Saturated ammonium chloride solution, Magnesium sulfate.

e Procedure:

o Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask fitted
with a reflux condenser.

o Add diethyl isopropylmalonate to the sodium ethoxide solution.
o Slowly add ethyl bromide to the mixture.

o Reflux the reaction mixture for several hours until the reaction is complete (monitored by
TLC).

o Work-up the reaction as described in Step 1 to obtain crude diethyl
ethylisopropylmalonate.

Synthesis of Probarbital (llI)

This protocol describes the condensation of diethyl ethylisopropylmalonate with urea.

» Materials: Diethyl ethylisopropylmalonate, Urea (dry), Sodium metal, Absolute ethanol,
Concentrated Hydrochloric Acid, Distilled water.
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e Apparatus: Round-bottom flask, Reflux condenser with a calcium chloride guard tube, Oll
bath, Buchner funnel, and filter flask.

e Procedure:

o Preparation of Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser,
carefully dissolve sodium metal in absolute ethanol in small portions.

o Once the sodium has completely dissolved to form sodium ethoxide, add diethyl
ethylisopropylmalonate to the solution.

o In a separate beaker, dissolve dry urea in hot absolute ethanol (approximately 70°C).

o Add the hot urea solution to the flask containing the sodium ethoxide and the malonic
ester.

o Heat the mixture to reflux at approximately 110°C for about 7 hours. A white solid (the
sodium salt of Probarbital) is expected to precipitate.[7][8]

o After the reaction is complete, add hot water (around 50°C) to dissolve the solid.

o Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus
paper. This will precipitate the Probarbital.

o Cool the clear solution in an ice bath to maximize crystallization.

o Collect the white precipitate by vacuum filtration and wash it with a small amount of cold
water.

o Dry the product in an oven at 100-110°C.

Purification

The crude Probarbital can be purified by recrystallization and its purity assessed by
chromatographic methods.

Recrystallization
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e Solvent Selection: A suitable solvent for recrystallization should dissolve Probarbital well at
high temperatures but poorly at low temperatures. Common solvents for recrystallizing
barbiturates include ethanol-water mixtures or aqueous ethanol.[1][10]

e General Procedure:

[e]

Dissolve the crude Probarbital in a minimum amount of a hot recrystallization solvent.

o If colored impurities are present, they can be removed by adding activated charcoal and
performing a hot gravity filtration.

o Allow the solution to cool slowly to room temperature to allow for the formation of large
crystals.

o Further cooling in an ice bath can increase the yield of the crystals.

o Collect the purified crystals by vacuum filtration, washing with a small amount of cold
solvent.

o Dry the crystals thoroughly.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a common method for assessing the
purity of barbiturates and for their purification on a preparative scale.[11][12]

o Typical HPLC Conditions for Barbiturate Analysis:
o Column: C18 reverse-phase column.[11]

o Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric
acid or formic acid.[13]

o Detection: UV detection, typically in the range of 210-254 nm.[12]

Analytical Characterization
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The structure and purity of the synthesized Probarbital should be confirmed by spectroscopic
methods.

« Infrared (IR) Spectroscopy: The IR spectrum of Probarbital is expected to show
characteristic absorptions for the N-H and C=0 stretching vibrations of the barbiturate ring.
The Coblentz Society has published a reference IR spectrum for Probarbital.[14]

e Mass Spectrometry (MS): The mass spectrum of Probarbital will show a molecular ion peak
corresponding to its molecular weight (198.22 g/mol ). The NIST Chemistry WebBook
provides a reference mass spectrum for Probarbital.[4]

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum of Probarbital is expected to show signals
corresponding to the ethyl and isopropyl groups. Based on analogous structures like
phenobarbital and barbital, the N-H protons of the barbiturate ring would appear as a
broad singlet in the downfield region.[15][16][17]

o 13C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of
the barbiturate ring and the carbons of the ethyl and isopropy! substituents.

Mandatory Visualizations
Synthesis Workflow

Step 1: Synthesis of Diethyl Ethylisopropylmalonate

Step 2: Synthesis of Probarbital Purification
+ Ethyl Halide

y + Urea
Diethyl Malonate ‘ akyjationtt }—»‘ Diethyl Isopropylmalonate %‘ Pabationj2 }—»‘ Diethyl } + NaOFt } c

Click to download full resolution via product page

Caption: A logical workflow for the synthesis and purification of Probarbital.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1219439?utm_src=pdf-body
https://www.benchchem.com/product/b1219439?utm_src=pdf-body
https://www.benchchem.com/product/b1219439?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C76766&Mask=80
https://www.benchchem.com/product/b1219439?utm_src=pdf-body
https://www.benchchem.com/product/b1219439?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C9H14N2O3/c1-4-9(5(2)3)6(12)10-8(14)11-7(9)13/h5H%2C4H2%2C1-3H3%2C(H2%2C10%2C11%2C12%2C13%2C14)
https://www.benchchem.com/product/b1219439?utm_src=pdf-body
https://www.researchgate.net/figure/H-NMR-spectra-of-A-phenobarbital-B-phenytoin-C-picric-acid-and-D-sample-mixture_fig2_362679848
https://www.chemicalbook.com/SpectrumEN_50-06-6_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_57-44-3_1HNMR.htm
https://www.benchchem.com/product/b1219439?utm_src=pdf-body-img
https://www.benchchem.com/product/b1219439?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Purification Logic

Dissolution in Hot Solvent

if colored impurities

Hot Gravity Filtration (optional if no colored impurities

Y

Insoluble Impurities Removedj

clear solution

Cooling and Crystallization

\

Vacuum Filtration

~
~
~
~
~
~
~

Washing with Cold Solvent Soluble Impurities Remain in Filtratej

Drying

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved.

8/10 Tech Support


https://www.benchchem.com/product/b1219439?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: A decision-based workflow for the purification of Probarbital by recrystallization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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